molecular formula C14H11IN2O4 B11022542 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 333441-73-9

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B11022542
CAS No.: 333441-73-9
M. Wt: 398.15 g/mol
InChI Key: ZQZVEWQFLHBMBU-UHFFFAOYSA-N
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Description

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzamide structure

Properties

CAS No.

333441-73-9

Molecular Formula

C14H11IN2O4

Molecular Weight

398.15 g/mol

IUPAC Name

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C14H11IN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18)

InChI Key

ZQZVEWQFLHBMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom at the 3-position.

    Amidation: The iodinated nitro compound is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium azide, copper(I) iodide, and DMF (dimethylformamide) are commonly used for nucleophilic substitution.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typical for nitro group reduction.

    Oxidation: Potassium permanganate in an alkaline medium is used for methoxy group oxidation.

Major Products

    Substitution: Formation of azido derivatives.

    Reduction: Formation of 3-amino-N-(2-methoxy-5-nitrophenyl)benzamide.

    Oxidation: Formation of 3-iodo-N-(2-hydroxy-5-nitrophenyl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and nitro group play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups. The combination of the iodine atom at the 3-position, the methoxy group at the 2-position, and the nitro group at the 5-position provides distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H13IN2O5C_{15}H_{13}IN_2O_5 and a molecular weight of approximately 428.18 g/mol. Its structure includes iodine and nitro substituents on a benzamide framework, which are critical for its biological interactions. The presence of the methoxy group at the ortho position relative to the amide linkage enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interaction : The compound has been studied for its ability to engage with various enzymes, potentially modulating their activities through competitive inhibition or allosteric effects.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, possibly through mechanisms involving the inhibition of tumor growth and induction of apoptosis in cancer cells .
  • Transporter Interaction : The compound has been evaluated for its interaction with ATP-binding cassette (ABC) transporters, which play a crucial role in drug absorption and resistance. Its ability to inhibit or modulate these transporters could enhance the efficacy of co-administered drugs .

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

  • Iodination : Introduction of iodine into the aromatic ring.
  • Nitration : Addition of nitro groups to the ortho position.
  • Formation of Amide Linkage : Coupling of the resulting aromatic amine with appropriate carboxylic acids under controlled conditions.

The precise conditions for these reactions can vary based on desired yield and purity.

Anticancer Activity

A study explored the anticancer potential of various benzamide derivatives, including this compound. The compound demonstrated promising results against multiple cancer cell lines, showing IC50 values indicative of significant cytotoxicity. For instance, it exhibited an IC50 value of 20 nM against MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .

Interaction with ABC Transporters

In another investigation, the compound's interaction with ABCG2 transporter was assessed using HEK293 cells transfected with ABCG2. Results showed that this compound could inhibit ABCG2-mediated transport, suggesting its utility in overcoming drug resistance in cancer therapy .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-iodo-N-methyl-N-(4-nitrophenyl)benzamideC13H8IN3O5Methyl group instead of methoxy; altered reactivity
3-iodo-N-(2-methyl-4-nitrophenyl)benzamideC15H13IN2OMethyl substitution affects properties
3-iodo-N-(4-nitrophenyl)benzamideC13H10IN3O4Lacks methoxy group; simpler structure

This comparative analysis illustrates how structural variations influence biological activity and chemical properties.

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